(3aS,8aR)-5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]azepine-8a(1H)-carboxylic acid
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Overview
Description
(3aS,8aR)-5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]azepine-8a(1H)-carboxylic acid is a complex organic compound that belongs to the class of azepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,8aR)-5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]azepine-8a(1H)-carboxylic acid typically involves multiple steps, including the protection of functional groups, cyclization reactions, and the introduction of fluorenylmethoxycarbonyl and tert-butoxycarbonyl groups. Common reagents used in these reactions include protecting agents, catalysts, and solvents. The reaction conditions often require precise temperature control and specific pH levels to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3aS,8aR)-5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]azepine-8a(1H)-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (3aS,8aR)-5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]azepine-8a(1H)-carboxylic acid may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3aS,8aR)-5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]azepine-8a(1H)-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethoxycarbonyl and tert-butoxycarbonyl groups may play a role in modulating the compound’s activity by influencing its binding affinity and specificity. The pathways involved in its mechanism of action could include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
(3aS,8aR)-5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-octahydropyrrolo[3,4-c]azepine-8a(1H)-carboxylic acid: Lacks the tert-butoxycarbonyl group.
(3aS,8aR)-5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]azepine: Lacks the carboxylic acid group.
Uniqueness
The presence of both fluorenylmethoxycarbonyl and tert-butoxycarbonyl groups in (3aS,8aR)-5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]azepine-8a(1H)-carboxylic acid makes it unique compared to similar compounds
Properties
Molecular Formula |
C29H34N2O6 |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
(3aS,8aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-8a-carboxylic acid |
InChI |
InChI=1S/C29H34N2O6/c1-28(2,3)37-27(35)31-16-19-15-30(14-8-13-29(19,18-31)25(32)33)26(34)36-17-24-22-11-6-4-9-20(22)21-10-5-7-12-23(21)24/h4-7,9-12,19,24H,8,13-18H2,1-3H3,(H,32,33)/t19-,29-/m0/s1 |
InChI Key |
DFERHMUABUJQJX-SLQAJWMNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CN(CCC[C@@]2(C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CCCC2(C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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